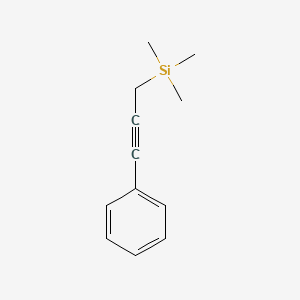

Trimethyl(3-phenylprop-2-yn-1-yl)silane

Description

Trimethyl(3-phenylprop-2-yn-1-yl)silane is an organosilicon compound featuring a trimethylsilyl group attached to a propargyl (prop-2-yn-1-yl) chain substituted with a phenyl group. It is primarily utilized in catalytic and synthetic applications, such as cross-coupling reactions, due to its ability to stabilize intermediates and participate in π-bond interactions .

Properties

CAS No. |

29578-46-9 |

|---|---|

Molecular Formula |

C12H16Si |

Molecular Weight |

188.34 g/mol |

IUPAC Name |

trimethyl(3-phenylprop-2-ynyl)silane |

InChI |

InChI=1S/C12H16Si/c1-13(2,3)11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,11H2,1-3H3 |

InChI Key |

RGOFLWWRLMYWLH-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)CC#CC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Trimethyl(3-phenylprop-2-yn-1-yl)silane vs. Allyltrimethylsilane

- Structure : The target compound contains a phenyl-substituted alkyne, while allyltrimethylsilane (C₆H₁₄Si) has a simple allyl (prop-2-en-1-yl) group .

- Molecular Weight : 190.36 g/mol (target) vs. 114.26 g/mol (allyltrimethylsilane).

- Reactivity: The alkyne in the target compound enables unique reactivity in cycloadditions and Sonogashira couplings, whereas the allyl group in allyltrimethylsilane participates in electrophilic additions and carbosilylation reactions .

- Electronic Effects : The phenyl and alkyne groups in the target compound enhance conjugation, stabilizing transition states in catalytic cycles, while the allyl group offers less π-system delocalization .

This compound vs. Trimethyl(2-phenylallyl)silane

- Structure : The allyl variant (C₁₂H₁₈Si) has a phenyl-substituted double bond (2-propen-1-yl), contrasting with the alkyne in the target .

- Stereoelectronic Properties : The alkyne’s sp-hybridized carbon in the target compound introduces stronger electron-withdrawing effects compared to the sp²-hybridized allyl group, affecting regioselectivity in reactions like carbosilylation .

- Applications : The allyl derivative shows higher yields in carbosilylation with ynamides (e.g., 3o−u in Scheme 2 of ), while the alkyne-based compound is preferred for acetylide formation in cross-coupling .

This compound vs. (Z)-Trimethyl(3-phenyl-1-propenyl)silane

- Geometric Isomerism : The (Z)-propenyl isomer (C₁₂H₁₈Si) introduces steric hindrance due to cis-configuration, whereas the linear alkyne in the target compound minimizes steric effects .

- Reactivity : The propenyl group undergoes stereospecific reactions (e.g., [2+2] cycloadditions), while the alkyne enables [2+2+2] trimerization or alkyne metathesis .

This compound vs. Trimethyl(3,3-difluoro-2-propenyl)silane

- Substituent Effects : The difluoro compound (C₆H₁₂F₂Si) exhibits strong electron-withdrawing effects from fluorine, reducing nucleophilicity at the propenyl terminus. In contrast, the phenyl-alkyne group in the target enhances electron density via conjugation .

- Applications : The difluoro variant is used in fluorinated polymer synthesis, while the phenyl-alkyne compound is employed in arylative catalysis .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.